molecular formula C17H15N3O B2416483 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(naphthalen-1-yl)methanone CAS No. 2034400-00-3

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(naphthalen-1-yl)methanone

Cat. No.: B2416483
CAS No.: 2034400-00-3
M. Wt: 277.327
InChI Key: KHBXUUFQKUZDAU-UHFFFAOYSA-N
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Description

(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(naphthalen-1-yl)methanone is a complex organic compound that features a pyrazolo[1,5-a]pyrazine core fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(naphthalen-1-yl)methanone typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a naphthalene derivative and a pyrazole precursor, the reaction may proceed through a series of condensation and cyclization steps, often facilitated by catalysts and specific reaction conditions such as temperature and pH control .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(naphthalen-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce dihydro derivatives of the original compound .

Scientific Research Applications

(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(naphthalen-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine: Shares a similar pyrazolo core but differs in its substituents and overall structure.

    5,7-Dimethyl-2-phenyl-pyrazolo[1,5-a]pyrimidine: Another related compound with a pyrazolo core and phenyl substituent.

    2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: Features a pyrrolo core and dichloro substituents.

Uniqueness

What sets (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(naphthalen-1-yl)methanone apart is its unique combination of a pyrazolo[1,5-a]pyrazine core with a naphthalene moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications and research endeavors.

Properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl(naphthalen-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c21-17(19-10-11-20-14(12-19)8-9-18-20)16-7-3-5-13-4-1-2-6-15(13)16/h1-9H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBXUUFQKUZDAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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